7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often employ high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position .
Scientific Research Applications
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the aryl hydrocarbon receptor, a ligand-dependent transcription factor involved in various biological processes . This interaction can modulate gene expression and influence cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including antimicrobial and antiviral effects.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with unique structural features.
Uniqueness: Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for further research and development .
Biological Activity
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its anticancer, antibacterial, and antioxidant properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate cyanoacetamides with amines in the presence of acetic anhydride followed by cyclization steps. This method yields various derivatives that can be further modified to enhance biological activity. For instance, one study reported a straightforward synthesis route that produced high yields of related compounds, demonstrating the versatility of this chemical framework for drug development .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, a recent study screened a library of synthesized pyrazolo[1,5-a]pyrimidines against human breast cancer cell lines (MCF-7) using the MTT assay. The results showed varying degrees of growth inhibition, with some derivatives achieving IC50 values comparable to established anticancer drugs .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 25.0 | |
5-(2-Ethoxy-2-oxoethyl)-7-hydroxy-2-methyl | MDA-MB-231 | 15.34 | |
2-[(4-Methoxyphenyl)amino]-5,7-dimethyl-N-phenyl | RFX 393 | 18.0 |
Antibacterial Activity
The antibacterial properties of pyrazolo[1,5-a]pyrimidines have also been investigated. A study evaluating various derivatives found that some exhibited potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 312 µM .
Table 2: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidines
Compound | Bacteria | Zone of Inhibition (mm) | MIC (µM) |
---|---|---|---|
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis | 23.0 ± 1.4 | 312 |
Ethyl 5-(2-Ethoxy-2-oxoethyl)-7-hydroxy-2-methyl | Staphylococcus aureus | 20.0 ± 2.0 | 400 |
Antioxidant Activity
In addition to anticancer and antibacterial effects, pyrazolo[1,5-a]pyrimidines have shown promising antioxidant activities. The DPPH radical scavenging assay revealed that certain derivatives possess strong antioxidant properties comparable to ascorbic acid .
Table 3: Antioxidant Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | IC50 (µM) |
---|---|
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 15.34 |
Ascorbic Acid | 13.53 |
Case Studies
Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Anticancer Research : A study explored the effects of various pyrazolo[1,5-a]pyrimidine derivatives on multiple cancer cell lines and reported significant growth inhibition across several types .
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
Properties
Molecular Formula |
C8H9N5O |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C8H9N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h1-2,4H,3,9H2,(H2,10,14) |
InChI Key |
KLCUKOXTCLUYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1)CN |
Origin of Product |
United States |
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